
ODM-204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Applications De Recherche Scientifique
Introduction to ODM-204
This compound is a novel nonsteroidal compound developed primarily for the treatment of castration-resistant prostate cancer (CRPC). Its therapeutic potential stems from its dual mechanism of action, which involves the inhibition of both the CYP17A1 enzyme and the androgen receptor. This compound aims to address the challenges posed by advanced prostate cancer, particularly in patients who have developed resistance to conventional androgen deprivation therapies.
Treatment of Castration-Resistant Prostate Cancer
This compound has been primarily investigated for its efficacy in treating CRPC. Early studies demonstrated its ability to inhibit tumor growth in vitro and in vivo models. For instance, in a murine xenograft model using VCaP cells, this compound significantly reduced tumor size compared to control groups .
Phase I Clinical Trials
The first-in-man clinical trial (DUALIDES) assessed the safety and pharmacokinetics of this compound in patients with metastatic CRPC. Patients received escalating doses of this compound along with prednisone. Key findings include:
- Safety Profile : The compound was generally well tolerated, with mild adverse effects such as fatigue, nausea, and changes in appetite reported in 60.9% of participants .
- Antitumor Activity : Notably, 30% of patients exhibited a decrease in prostate-specific antigen (PSA) levels at week four, with some maintaining treatment for over a year without disease progression .
Pharmacokinetics
Pharmacokinetic studies revealed that this compound's area under the curve (AUC) values increased dose-dependently up to 300 mg but showed a decrease at higher doses after repeated administration. This suggests potential challenges in maintaining effective plasma concentrations over time .
Case Study 1: Efficacy in Advanced CRPC
In a cohort study involving 23 patients, this compound treatment resulted in significant reductions in serum testosterone levels across all dose cohorts. Imaging assessments indicated stable disease status in several patients after 12 weeks of treatment . These outcomes highlight the potential for this compound to manage disease progression effectively.
Case Study 2: Long-Term Treatment Outcomes
One patient continued treatment for over 36 weeks without initial PSA decrease but eventually demonstrated stable disease status, indicating that some patients may benefit from prolonged therapy despite initial non-responsiveness . This underscores the need for personalized treatment approaches based on individual patient responses.
Summary of Findings
Study Aspect | Details |
---|---|
Target Condition | Castration-resistant prostate cancer |
Mechanism | Dual inhibition of CYP17A1 and androgen receptor |
Safety Profile | Generally well tolerated; mild adverse effects noted |
Efficacy Indicators | PSA reduction in 30% of patients; stable disease observed |
Pharmacokinetics | Dose-dependent AUC; challenges at higher doses |
Propriétés
Nom IUPAC |
NONE |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ODM204; ODM-204; ODM 204. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.